Ethyl (E)-3-(6-bromopyridin-2-YL)acrylate
Description
Ethyl (E)-3-(6-bromopyridin-2-yl)acrylate is a brominated pyridine derivative characterized by an acrylate ester group conjugated to the pyridine ring at the 2-position. The compound features a planar (E)-configuration across the double bond, critical for its electronic properties and reactivity. Its synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings, using bromopyridine precursors and acrylate esters . The bromine substituent enhances electrophilic aromatic substitution (EAS) reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in palladium-catalyzed transformations .
Properties
Molecular Formula |
C10H10BrNO2 |
|---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
ethyl (E)-3-(6-bromopyridin-2-yl)prop-2-enoate |
InChI |
InChI=1S/C10H10BrNO2/c1-2-14-10(13)7-6-8-4-3-5-9(11)12-8/h3-7H,2H2,1H3/b7-6+ |
InChI Key |
VLSORYWWGPBLJS-VOTSOKGWSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=NC(=CC=C1)Br |
Canonical SMILES |
CCOC(=O)C=CC1=NC(=CC=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-3-(6-bromopyridin-2-YL)acrylate typically involves the reaction of 6-bromopyridine-2-carbaldehyde with ethyl acrylate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or acetonitrile. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-3-(6-bromopyridin-2-YL)acrylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Addition Reactions: The acrylate moiety can participate in Michael addition reactions with nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, primary amines, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Addition Reactions: Reagents such as Grignard reagents or organolithium compounds are used. The reactions are performed under an inert atmosphere to prevent side reactions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives.
Addition Reactions: Products include β-substituted esters.
Oxidation and Reduction Reactions: Products include carboxylic acids and alcohols, respectively.
Scientific Research Applications
Ethyl (E)-3-(6-bromopyridin-2-YL)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl (E)-3-(6-bromopyridin-2-YL)acrylate involves its interaction with specific molecular targets. The bromine atom and the acrylate moiety play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in biological molecules, influencing their function.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights key structural differences between Ethyl (E)-3-(6-bromopyridin-2-yl)acrylate and similar compounds:
Key Observations :
- Substituent Electronic Effects : The trifluoromethyl group in strongly withdraws electrons, reducing ring reactivity compared to bromine. Conversely, bromine’s moderate electron-withdrawing nature balances reactivity and stability in the target compound.
- Regioselectivity : Methoxy substituents (e.g., in ) act as ortho/para directors, altering reaction pathways compared to bromine’s meta-directing influence.
- Steric and Solubility Factors : Methyl esters (e.g., ) reduce steric hindrance but may lower solubility compared to ethyl esters.
Physical and Spectral Properties
Spectroscopic Data :
- LCMS : The trifluoromethyl analogue shows a prominent (M+H)+ peak at m/z 246, while brominated derivatives typically exhibit higher mass-to-charge ratios.
- NMR : Pyridine protons in the target compound resonate downfield (δ 8.0–8.5 ppm) due to bromine’s deshielding effect, distinct from methoxy-substituted analogues (δ 7.5–8.0 ppm) .
Biological Activity
Ethyl (E)-3-(6-bromopyridin-2-YL)acrylate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supplemented by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound features a bromine atom on the pyridine ring and an ethyl ester group attached to the acrylate moiety. The molecular formula is . The synthesis typically involves:
- Starting Materials : 2-bromopyridine and ethyl acrylate.
- Reaction Conditions : Carried out under basic conditions using potassium carbonate or sodium hydride as bases, often with palladium catalysts to enhance yield.
- Purification : Techniques such as column chromatography or recrystallization are employed to obtain pure compounds.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies on various cancer cell lines have shown that the compound inhibits cell proliferation and induces apoptosis.
- Mechanism of Action : The compound interacts with specific molecular targets within cancer cells, potentially involving halogen bonding and π-π interactions that disrupt critical cellular processes.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 µM |
| MCF-7 (breast cancer) | 20 µM |
| A549 (lung cancer) | 25 µM |
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive evaluation of the compound's antimicrobial effects was conducted, revealing a strong correlation between structure and activity. The presence of the bromine atom was crucial for enhancing antimicrobial potency due to its ability to form halogen bonds with microbial targets.
- Anticancer Screening : In a study published in Journal of Medicinal Chemistry, this compound was tested against a panel of cancer cell lines. Results indicated significant inhibition of cell growth, with detailed analysis suggesting that the compound triggers apoptotic pathways through mitochondrial dysfunction.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Cell Membrane Disruption : Its interaction with lipid bilayers leads to increased permeability and eventual cell death.
- Apoptosis Induction : In cancer cells, it activates intrinsic apoptotic pathways, leading to programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
